Tris(1-cyanobutyl) phosphate

Description

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP, CAS 13674-87-8) is an organophosphate flame retardant (OPFR) widely used in polyurethane foam, furniture, electronics, and construction materials due to its fire-resistant properties . Its primary metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), is detected in over 90% of human urine samples in the U.S., indicating widespread exposure . TDCPP exhibits endocrine-disrupting properties, including activation of farnesoid X receptor (FXR) and pregnane X receptor (PXR), and inhibition of androgen receptor (AR) in vitro . In vivo studies show TDCPP induces sex-specific metabolic disruptions in mice, such as fat accumulation, fasting hyperglycemia, and insulin resistance in males at high doses (100 mg/kg/day) . Environmental monitoring in Nanjing, China, found TDCPP as a dominant OPFR in snowwater (average concentration: 746.0 ng/L), highlighting its environmental persistence .

Properties

CAS No. |

73972-81-3 |

|---|---|

Molecular Formula |

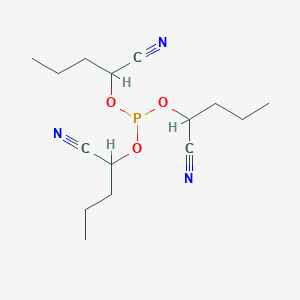

C15H24N3O3P |

Molecular Weight |

325.34 g/mol |

IUPAC Name |

tris(1-cyanobutyl) phosphite |

InChI |

InChI=1S/C15H24N3O3P/c1-4-7-13(10-16)19-22(20-14(11-17)8-5-2)21-15(12-18)9-6-3/h13-15H,4-9H2,1-3H3 |

InChI Key |

PPRKBJMNDAJXBM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C#N)OP(OC(CCC)C#N)OC(CCC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(1-cyanobutyl) phosphate typically involves the reaction of 1-cyanobutanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

3C4H9CN+POCl3→(C4H9CN)3PO+3HCl

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Tris(1-cyanobutyl) phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

Substitution: The cyanobutyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of phosphates with higher oxidation states.

Reduction: Formation of phosphite or phosphine derivatives.

Substitution: Formation of substituted phosphates with different functional groups.

Scientific Research Applications

Chemistry: Tris(1-cyanobutyl) phosphate is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds. It is also used as a flame retardant in various materials.

Biology: In biological research, this compound is used as a tool to study enzyme mechanisms and protein interactions. It can act as an inhibitor for certain enzymes, providing insights into their function.

Industry: this compound is used in the production of flame-retardant materials, plasticizers, and other industrial chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Tris(1-cyanobutyl) phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Organophosphate Compounds

Structural and Functional Comparisons

Toxicity and Metabolic Effects

- TDCPP: Carcinogenic (rat studies), mutagenic, and reprotoxic. Activates PXR/FXR, disrupts glucose homeostasis, and induces hepatic stress . Subchronic nHBV: 20 µg/L .

- TCEP : Low acute toxicity but persistent; linked to neurotoxicity and developmental issues . Degraded 22% by microbial consortia in 4 days .

- TPP : Estrogenic activity, disrupts lipid metabolism. Found in 50th percentile of food contact materials at 7,260 ng/g .

- TIBP : Low acute toxicity; used as a substitute for restricted OPFRs. High purity (>99%) with industrial applications .

Environmental Persistence and Degradation

- TDCPP : Resists hydrolysis; microbial degradation by Hyphomicrobium achieves 16.5% degradation in 4 days .

- TCPP : Structurally similar to TDCPP but less toxic; detected in 91.9% degradation efficiency under optimal conditions .

- TBEP: High solubility leads to rapid environmental dispersion; dominant in urban snowwater (20.4% contribution) .

Regulatory and Industrial Status

- TDCPP: Listed as a Substitute Assessment priority by EPA; phased out in some products due to carcinogenicity .

- TBPP : Emerging substitute with low migration rates in food packaging .

Key Research Findings

- Metabolic Disruption : TDCPP’s activation of PXR and FXR alters lipid and glucose metabolism, with sex-specific hepatic gene expression in mice .

- Environmental Impact: TDCPP and TCEP dominate OPFR pollution in urban areas, with snowwater concentrations correlating with commercial activity .

- Degradation Potential: Microbial consortia (e.g., Hyphomicrobium) show promise in degrading chlorinated OPFRs like TDCPP, though efficiency remains low .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.